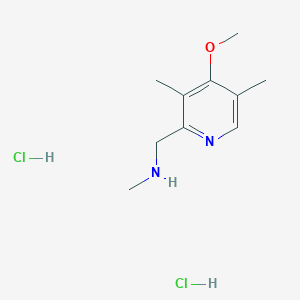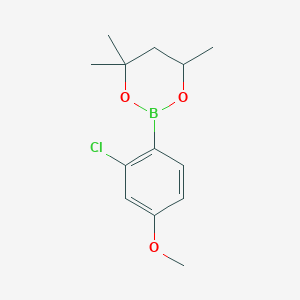
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as BODIPY, is a fluorescent dye used in a variety of scientific research applications. BODIPY is a highly stable, water-soluble compound with a variety of unique properties, making it a valuable tool in the laboratory.
Scientific Research Applications
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a valuable tool in a variety of scientific research applications. It is used in fluorescence microscopy and imaging, as a fluorescent label for proteins and other biomolecules, and as a fluorescent dye for DNA sequencing. 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is also used in flow cytometry and cell sorting, and in the detection of small molecules.
Mechanism of Action
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a fluorescent dye that emits light when exposed to light of a certain wavelength. The light emitted by 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is used to detect and quantify molecules in a variety of scientific research applications. 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can also be used to detect and quantify small molecules, such as metabolites, hormones, and drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are not well-understood. However, it is known that 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a non-toxic compound that does not interfere with normal biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in lab experiments include its high stability, water-solubility, and its ability to emit light when exposed to light of a certain wavelength. The limitations of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane include its relatively low sensitivity and its inability to detect certain molecules.
Future Directions
For 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane include the development of new synthesis methods, the development of new fluorescent labels for proteins and other biomolecules, and the development of new detection methods for small molecules. Additionally, researchers are exploring the use of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in cell imaging and tissue imaging. Finally, researchers are exploring the use of 2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in the detection of disease biomarkers and the development of new drugs.
Synthesis Methods
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-naphthaldehyde with 2-benzyloxy-1-naphthyl boronic acid in the presence of a base. This reaction produces a stable, water-soluble compound that can be used in a variety of scientific research applications.
properties
IUPAC Name |
5,5-dimethyl-2-(2-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)21-19-11-7-6-10-18(19)12-13-20(21)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWZXITCCPVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)




